3-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate
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Overview
Description
3-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes an amino group, a cyano group, and a furan-2-carboxylate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves the reaction of 4-alkylmethylene-3-substituted 5-pyrazolones with malononitrile or cyanothioacetamide . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of functional groups, such as the amino and cyano groups, allows for specific interactions with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles
- 5-Amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrroles
- 3-Amino-5-cyclopropyl-1H-pyrazole
Uniqueness
3-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups and its pyrano[2,3-c]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[3-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-15-18-17(14(11-22)19(23)29-20(18)25-24-15)12-6-3-7-13(10-12)28-21(26)16-8-4-9-27-16/h3-4,6-10,17H,2,5,23H2,1H3,(H,24,25) |
InChI Key |
VYTZKXGARZUKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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